molecular formula C9H16O4 B6615998 2-(3-hydroxyoxan-3-yl)-2-methylpropanoicacid CAS No. 1341954-04-8

2-(3-hydroxyoxan-3-yl)-2-methylpropanoicacid

Cat. No.: B6615998
CAS No.: 1341954-04-8
M. Wt: 188.22 g/mol
InChI Key: CMJLFKHDMXJKOK-UHFFFAOYSA-N
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Description

2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a hydroxyoxan ring and a methylpropanoic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 3-hydroxyoxan-3-yl derivatives and methylpropanoic acid precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities to meet demand .

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of specific reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxy group to a carbonyl group.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the carbonyl group back to a hydroxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction can regenerate the original hydroxy compound.

Scientific Research Applications

2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the methylpropanoic acid group can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-8(2,7(10)11)9(12)4-3-5-13-6-9/h12H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJLFKHDMXJKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)C1(CCCOC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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